3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Descripción general

Descripción

Métodos De Preparación

La síntesis de NSC-65069 implica la reacción de floroglucinol con benceno en presencia de un catalizador. Las condiciones de reacción suelen incluir un rango de temperatura de 100-150°C y una presión de 1-2 atm . Los métodos de producción industrial pueden implicar reactores a gran escala y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes .

Análisis De Reacciones Químicas

Precursor Conversion

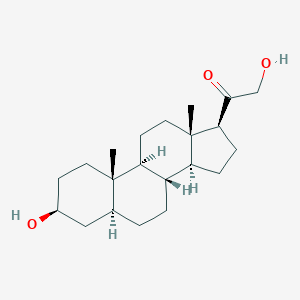

3β,5α-THDOC is synthesized from deoxycorticosterone (DOC) via two sequential enzymatic reactions:

-

5α-Reductase Type I reduces the Δ⁴ double bond of DOC, forming 5α-dihydrodeoxycorticosterone (5α-DHDOC).

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD) catalyzes the stereospecific reduction of the 3-keto group to a 3β-hydroxyl group .

| Reaction Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 5α-Reduction | 5α-Reductase Type I | Deoxycorticosterone (DOC) | 5α-Dihydrodeoxycorticosterone |

| 3β-Hydroxylation | 3β-HSD | 5α-Dihydrodeoxycorticosterone | 3β,5α-THDOC |

Hydroxylation

-

6α-Hydroxylation : 3β,5α-THDOC undergoes extrahepatic 6α-hydroxylation via non-P450 enzymes to form 3β,6α-dihydroxy-5α-pregnan-20-one (Figure 1) . This reaction is distinct from hepatic cytochrome P450-mediated hydroxylation and is critical for inactivation .

| Metabolite | Enzyme System | Tissue Specificity | Biological Role |

|---|---|---|---|

| 3β,6α-Dihydroxy-5α-pregnan-20-one | Non-P450 hydroxylase | Extrahepatic (e.g., kidney) | Inactivation of 3β,5α-THDOC |

Oxidation

-

3β-HSD-Mediated Oxidation : Reversible oxidation of the 3β-hydroxyl group to a ketone, regenerating 5α-DHDOC .

Phase II Conjugation Reactions

3β,5α-THDOC undergoes sulfation or glucuronidation to enhance water solubility for excretion:

-

Sulfotransferases (SULTs) conjugate sulfate groups to the 3β-hydroxyl position .

-

UDP-Glucuronosyltransferases (UGTs) add glucuronic acid, primarily in the liver .

| Conjugation Type | Enzyme Family | Site of Conjugation | Excretion Pathway |

|---|---|---|---|

| Sulfation | SULTs | 3β-Hydroxyl | Renal |

| Glucuronidation | UGTs | 3β-Hydroxyl | Biliary/Renal |

Enzymatic Pathways and Ratios

Key enzymatic ratios governing 3β,5α-THDOC metabolism include:

| Enzyme Activity | Ratio Formula | Clinical Relevance |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase | (THA + 5α-THA + THB + 5α-THB)/(THE + THF + 5α-THF) | Indicator of 3β-HSD efficiency in steroidogenesis |

GABAₐ Receptor Modulation

3β,5α-THDOC acts as a negative allosteric modulator of GABAₐ receptors, contrasting with its 3α-epimer (allopregnanolone). This stereospecificity arises from the 3β-hydroxyl group’s orientation, which reduces receptor binding affinity .

| Steroid | GABAₐ Receptor Activity | Key Structural Feature |

|---|---|---|

| 3β,5α-THDOC | Antagonist | 3β-Hydroxyl, 5α-reduced A-ring |

| Allopregnanolone (3α,5α) | Potent Agonist | 3α-Hydroxyl |

Acid/Base Sensitivity

Aplicaciones Científicas De Investigación

NSC-65069 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

NSC-65069 ejerce sus efectos principalmente a través de la inhibición de la quinona oxidorreductasa 1 (NQO1), una enzima involucrada en la desintoxicación de las quinonas . Al inhibir esta enzima, NSC-65069 altera el equilibrio redox dentro de las células, lo que lleva al estrés oxidativo y la muerte celular . Además, puede atrapar complejos de escisión de ADN de topoisomerasa I, impidiendo la replicación del ADN y llevando a la apoptosis celular .

Comparación Con Compuestos Similares

NSC-65069 se puede comparar con otros compuestos de bifenilo como:

2,3’,4,5’-Bifenilpentol: Similar en estructura pero difiere en la posición de los grupos hidroxilo.

Floroglucinol: Un precursor en la síntesis de NSC-65069, utilizado por sus propiedades antiespasmódicas.

Quinonas: Derivados oxidados de NSC-65069, utilizados en diversas aplicaciones industriales.

NSC-65069 es único debido a su inhibición específica de NQO1 y su potencial como agente anticancerígeno .

Actividad Biológica

3-beta,5-alpha-tetrahydrodeoxycorticosterone (THDOC) is a steroid hormone that plays significant roles in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 3-beta,5-alpha-Tetrahydrodeoxycorticosterone

THDOC is a metabolite of deoxycorticosterone (DOC) and is classified as a neurosteroid. It is synthesized in the adrenal glands and has been implicated in modulating various physiological functions, particularly in the central nervous system (CNS). Its biological activities are primarily associated with its interaction with neurosteroid receptors and modulation of neurotransmitter systems.

THDOC exerts its biological effects through several mechanisms:

- Modulation of GABA Receptors : THDOC acts as an allosteric modulator of GABA_A receptors, enhancing the inhibitory neurotransmission in the brain. This action contributes to its anxiolytic and sedative effects .

- Influence on Neurogenesis : Research indicates that THDOC promotes the proliferation of neural progenitor cells, suggesting a role in neurogenesis. It has been shown to increase the expression of genes associated with cell cycle progression .

- Regulation of Stress Responses : THDOC is involved in the body's stress response by influencing the hypothalamic-pituitary-adrenal (HPA) axis. It may help modulate stress-related behaviors and physiological responses .

Biological Activities

The biological activities of THDOC can be categorized into several key areas:

- Neuroprotective Effects : THDOC has been shown to protect neurons from oxidative stress and apoptosis. Its neuroprotective properties are particularly relevant in models of neurodegenerative diseases .

- Effects on Mood and Anxiety : Studies have demonstrated that THDOC can alleviate anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent .

- Cardiovascular Effects : There is evidence suggesting that THDOC may influence cardiovascular functions by modulating vascular tone and blood pressure through its effects on mineralocorticoid receptors .

Table 1: Summary of Key Research Findings on THDOC

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study conducted by Irwin et al. (2015) explored the effects of THDOC on cognitive function in a mouse model of Alzheimer's disease. The results indicated that administration of THDOC improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests a potential therapeutic role for THDOC in neurodegenerative conditions characterized by cognitive decline .

Propiedades

IUPAC Name |

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-VTBMCCKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.